

spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-methoxybenzaldehyde
Cat. No.:	B1292085

[Get Quote](#)

A Spectroscopic Showdown: 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its Analogs

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** and its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, characterization, and the elucidation of structure-property relationships.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** and its selected analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ^1H NMR Spectral Data Comparison (CDCl_3)

Compound	Aldehyde Proton (CHO) δ (ppm), Multiplicity	Aromatic Protons δ (ppm), Multiplicity, J (Hz)	Methoxy Protons (OCH ₃) δ (ppm), Multiplicity
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~10.3 (d)	~7.5 (dd), ~7.2 (t)	~3.9 (s)
2-Fluoro-3-methoxybenzaldehyde	10.38 (s)	7.43-7.40 (m), 7.24-7.15 (m)	3.95 (s)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~9.8 (s)	~7.4 (d), ~6.9 (d)	~3.9 (s)
2-Bromo-6-fluorobenzaldehyde	~10.4 (s)	~7.7-7.3 (m)	-

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compound	Aldehyde Carbon (C=O) δ (ppm)	Aromatic Carbons δ (ppm)	Methoxy Carbon (OCH ₃) δ (ppm)
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~188 (d)	~160 (d, C-F), ~150, ~128, ~125, ~120, ~115 (d, C-Br)	~56
2-Fluoro-3-methoxybenzaldehyde	~189 (d)	~162 (d, C-F), ~150, ~125, ~120, ~115, ~112	~56
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~196	~160, ~148, ~125, ~120, ~115, ~110	~56
2-Bromo-6-fluorobenzaldehyde	~188 (d)	~163 (d, C-F), ~136, ~132, ~128, ~125, ~118 (d, C-Br)	-

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

Compound	C=O Stretch	C-H (aldehyde) Stretch	Ar-H Stretch	C-O Stretch	C-F Stretch	C-Br Stretch
6-Bromo-2-fluoro-3-methoxybenzaldehyde	~1690	~2860, ~2770	~3080	~1270	~1200	~600
2-Fluoro-3-methoxybenzaldehyde	~1695	~2850, ~2760	~3070	~1280	~1210	-
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	~1650	~2870, ~2780	~3060	~1260	-	~610
2-Bromo-6-fluorobenzaldehyde	~1700	~2865, ~2775	~3090	-	~1220	~620

Table 4: Mass Spectrometry Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
6-Bromo-2-fluoro-3-methoxybenzaldehyde	232/234	203/205 ([M-CHO] ⁺), 124 ([M-Br-CHO] ⁺)
2-Fluoro-3-methoxybenzaldehyde	154	125 ([M-CHO] ⁺), 97 ([M-CHO-CO] ⁺)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	230/232	201/203 ([M-CHO] ⁺), 122 ([M-Br-CHO] ⁺)
2-Bromo-6-fluorobenzaldehyde	202/204	173/175 ([M-CHO] ⁺), 94 ([M-Br-CHO] ⁺)

Experimental Protocols

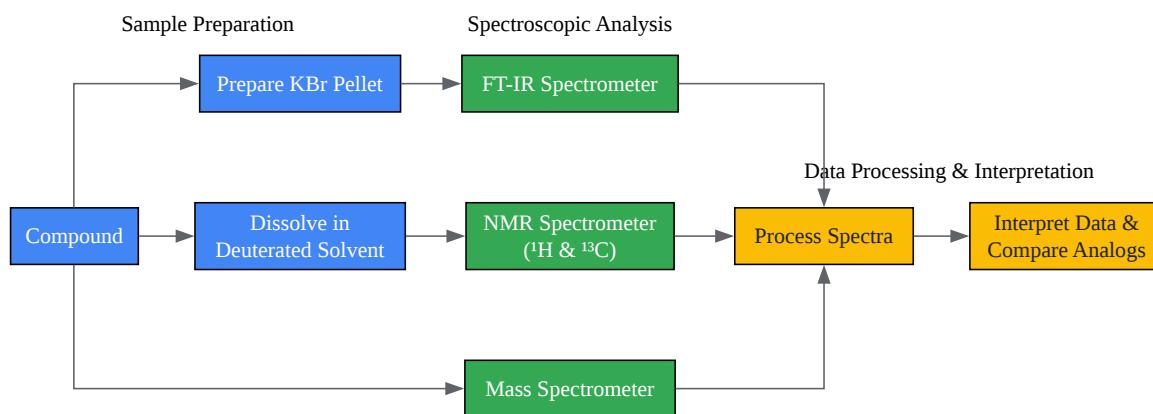
The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

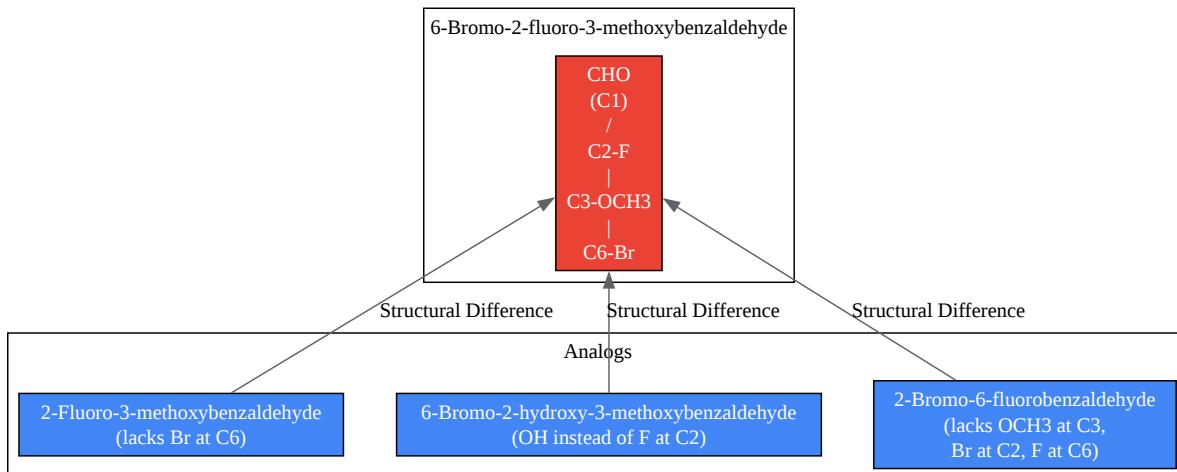
Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
- **Data Acquisition:** FT-IR spectra were recorded on a spectrometer over a range of 4000-400 cm^{-1} . Each spectrum was an average of 32 scans with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion using an electrospray ionization (ESI) source.
- **GC-MS Analysis:** For GC-MS, a dilute solution of the sample in dichloromethane was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. Mass spectra were recorded in electron ionization (EI) mode at 70 eV.

- ESI-MS Analysis: For ESI-MS, a dilute solution of the sample in methanol was infused into the ESI source. Mass spectra were acquired in positive ion mode.


Visualizing the Comparison

To better understand the relationships and workflows discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of benzaldehyde analogs.

[Click to download full resolution via product page](#)

Caption: Key structural differences between the target compound and its analogs.

- To cite this document: BenchChem. [spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292085#spectroscopic-comparison-of-6-bromo-2-fluoro-3-methoxybenzaldehyde-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com